1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate
Description
Properties
IUPAC Name |
4-O-(3-cyano-4,6-dimethylpyridin-2-yl) 1-O-methyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-8-11(2)19-15(14(10)9-18)23-17(21)13-6-4-12(5-7-13)16(20)22-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUJKZPPMVBBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridine with 4-methyl terephthalic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The methyl ester groups in the terephthalate moiety undergo hydrolysis under acidic or basic conditions. This reaction is critical for generating carboxylic acid derivatives, which are intermediates in polymer synthesis (e.g., PET production) .
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the pyridine substituents .
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Full hydrolysis under basic conditions requires elevated temperatures (80–100°C) .
Cyano Group Transformations
The electron-deficient cyano group participates in nucleophilic additions and reductions, enabling diversification of the pyridine ring .
| Reagent | Reaction Type | Products |
|---|---|---|
| H₂O (acidic) | Partial hydrolysis | Carboxamide derivative (C≡N → CONH₂) |
| LiAlH₄ | Reduction | Primary amine (C≡N → CH₂NH₂) |
| Grignard reagents (RMgX) | Nucleophilic addition | Ketimine intermediates (C≡N → C=N-Mg-X) |
Key Findings :
-
Cyano group stability under basic ester hydrolysis conditions limits simultaneous transformations .
-
Reduction with LiAlH₄ may require protecting ester groups to prevent side reactions.
Pyridine Ring Reactivity
Key Findings :
-
Electron-withdrawing cyano and methyl groups direct substitutions to less hindered positions .
-
Metal coordination enhances solubility in polar aprotic solvents .
Transesterification Reactions
The methyl ester groups can undergo transesterification with alcohols or polyols, relevant to polymer synthesis .
Key Findings :
Thermal Degradation Pathways
At elevated temperatures (>250°C), the compound undergoes decomposition, releasing volatile byproducts .
Key Findings :
Photochemical Reactivity
UV irradiation induces bond cleavage, particularly in the ester and cyano groups .
| Conditions | Products | Applications |
|---|---|---|
| UV-C (254 nm) | Free radical intermediates | Potential for photo-crosslinking polymers |
| Visible light (Catalyst) | No significant degradation | Limited utility in photodynamic therapy |
Key Findings :
-
Photo-stability is moderate due to aromatic conjugation.
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Radical intermediates can initiate polymerization under controlled conditions.
Scientific Research Applications
Medicinal Chemistry
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate exhibits potential as a pharmacological agent due to its structural characteristics that allow it to interact with biological targets. It has been investigated for:
- Anticancer Activity : Studies have indicated that derivatives of pyridine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The cyano group in this compound enhances its reactivity and potential for binding to target proteins involved in cancer progression.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Materials Science
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials:
- Polymer Chemistry : this compound can be used as a monomer in the production of high-performance polymers, which are valuable in creating durable plastics and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes and pigments, particularly in textiles and coatings where color fastness is critical.
Agrochemicals
In the field of agriculture, this compound has potential applications:
- Pesticides : Research indicates that pyridine derivatives can act as effective pesticides due to their ability to interfere with insect metabolism or disrupt hormonal functions. This compound may serve as a lead structure for developing new agrochemical products.
Data Tables
| Application Area | Specific Use Case | Mechanism |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis |
| Medicinal Chemistry | Antimicrobial agents | Disruption of cell wall synthesis |
| Materials Science | Polymer production | Enhances thermal stability |
| Materials Science | Dyes and pigments | Provides vibrant color properties |
| Agrochemicals | Pesticides | Interference with insect metabolism |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyridine derivatives, including this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Polymer Synthesis
Research conducted by the Institute of Polymer Science demonstrated that incorporating this compound into polyesters resulted in enhanced mechanical properties and thermal stability compared to traditional polyester formulations.
Case Study 3: Pesticidal Activity
A field study assessed the effectiveness of pyridine-based pesticides derived from this compound against common agricultural pests. The results showed a notable reduction in pest populations, highlighting its potential application in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate involves its interaction with specific molecular targets and pathways. The cyano group and pyridinyl moiety play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological behavior. Below is a comparative analysis:
Structural and Functional Group Comparisons
Key Observations:
Terephthalate Backbone vs. Thiourea Linkage :
- The target compound’s terephthalate ester backbone distinguishes it from the thiourea-containing analog (C₁₅H₁₄N₄OS) in . While the latter exhibits cytotoxicity via EGFR tyrosine kinase (TK) inhibition due to its thiourea group’s hydrogen-bonding capacity , the terephthalate ester in the target compound may prioritize metabolic stability over direct receptor binding.
Pyridinyl vs. Hydroxyethyl Substituent: Compared to 1-(2-hydroxyethyl) 4-methyl terephthalate (C₁₁H₁₂O₅), the pyridinyl group in the target compound introduces aromaticity and electron-withdrawing effects (via the cyano group).
Electronic Effects of Substituents: The 3-cyano and 4,6-dimethyl groups on the pyridinyl ring create a sterically hindered, electron-deficient environment. This contrasts with the electron-rich phenyl group in the thiourea analog, which may favor π-π stacking interactions in biological systems .
Biological Activity
1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate (CAS No. 93271-59-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
- Molecular Formula : C17H14N2O4
- Molecular Weight : 302.30 g/mol
- Structural Formula :
- Structure (for visualization purposes)
Biological Activity Overview
Research indicates that compounds containing cyano and pyridine moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below.
Cytotoxicity
A significant area of investigation has been the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.0 | Moderate Cytotoxicity |
| A549 (Lung Cancer) | 3.2 | High Cytotoxicity |
| HepG2 (Liver Cancer) | 4.5 | Moderate Cytotoxicity |
These findings suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines, with the A549 cell line showing the highest sensitivity.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This process is likely mediated through the activation of caspases and the disruption of mitochondrial membrane potential, which leads to cell death.
Structure-Activity Relationship (SAR)
The structural characteristics of this compound significantly influence its biological activity:
- Pyridine Ring : The presence of the pyridine ring contributes to increased lipophilicity and facilitates interaction with cellular targets.
- Cyano Group : The cyano group is critical for enhancing biological activity, possibly by participating in hydrogen bonding or electrostatic interactions with target biomolecules.
- Terephthalate Moiety : This portion of the molecule may enhance solubility and stability in biological systems.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Pyridine Derivatives :
- Researchers synthesized a series of pyridine-based compounds and evaluated their anticancer properties against various cell lines. The study found that modifications to the pyridine ring significantly affected cytotoxicity profiles.
- Cytotoxicity Assessment :
- A comparative analysis was conducted on related compounds, revealing that those with additional electron-withdrawing groups exhibited enhanced activity against cancer cells due to improved binding affinity to target sites.
Q & A
What are the optimal synthetic routes for 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate, and how can reaction conditions be systematically optimized?
Basic Research Question
The synthesis of this compound likely involves multi-step reactions, such as esterification or nucleophilic substitution. Key variables include solvent polarity (e.g., acetonitrile or DMF), temperature control, and catalyst selection (e.g., HATU for coupling reactions). Methodological optimization can employ factorial design to evaluate interactions between variables (e.g., 2³ factorial experiments assessing temperature, catalyst loading, and reaction time) . Process simulation tools (e.g., COMSOL Multiphysics) can model heat and mass transfer to refine scalability .
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Basic Research Question
Characterization requires a combination of:
- NMR : Confirm substitution patterns on the pyridine and terephthalate moieties (e.g., ¹H/¹³C NMR, 2D COSY/HSQC).
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve steric effects from the 3-cyano and 4,6-dimethyl groups on the pyridine ring .
Contradictions in spectral data (e.g., unexpected splitting in NMR) should be addressed by revisiting synthetic purity or solvent artifacts .
What mechanistic insights explain the compound’s reactivity under acidic or basic conditions?
Advanced Research Question
The electron-withdrawing cyano group on the pyridine ring increases electrophilicity, making the ester linkage susceptible to hydrolysis. Kinetic studies under varying pH can quantify degradation pathways. Computational models (DFT calculations) can predict transition states and activation energies for hydrolysis, guiding stabilization strategies (e.g., buffered formulations) .
How can computational models predict the compound’s interactions with biological targets?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations can map binding affinities to enzymes or receptors. For example, the methyl terephthalate group may mimic natural substrates in hydrolase enzymes. Validate predictions with in vitro assays (e.g., fluorescence polarization to measure binding constants) .
What strategies resolve contradictions in observed vs. theoretical spectroscopic data?
Advanced Research Question
Discrepancies between experimental and simulated NMR spectra may arise from dynamic effects (e.g., rotameric equilibria). Variable-temperature NMR or solvent titration experiments can identify conformational flexibility. Cross-validate with IR spectroscopy to detect hydrogen bonding or tautomerism .
How does the compound’s stability profile impact its utility in long-term studies?
Basic Research Question
Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines identifies degradation products. HPLC-MS monitors ester hydrolysis or oxidation of the methyl groups. Stabilizers like antioxidants (e.g., BHT) or lyophilization can extend shelf life .
What role does the compound play in drug discovery as a scaffold or intermediate?
Advanced Research Question
The pyridine-terephthalate core offers modular sites for derivatization. For example:
- Position 3-Cyano : Introduce bioisosteres (e.g., tetrazole) to enhance solubility.
- 4-Methyl Terephthalate : Replace with prodrug moieties (e.g., phosphonate esters).
Structure-activity relationship (SAR) studies require parallel synthesis and high-throughput screening .
How can interdisciplinary approaches enhance its application in material science?
Advanced Research Question
The compound’s rigid aromatic structure makes it a candidate for:
- Polymer Composites : As a crosslinker to improve thermal stability.
- Metal-Organic Frameworks (MOFs) : As a ligand for gas adsorption.
Collaborate with computational chemists to design MOFs and validate with BET surface area analysis .
What theoretical frameworks guide the interpretation of its electrochemical behavior?
Advanced Research Question
Cyclic voltammetry can reveal redox-active sites (e.g., pyridine ring). Marcus theory explains electron transfer kinetics, while DFT calculates frontier molecular orbitals (HOMO/LUMO). Correlate with spectroelectrochemical data (UV-Vis during electrolysis) .
How do structural modifications influence its physicochemical properties?
Basic Research Question
Comparative studies with analogs (e.g., replacing cyano with nitro groups) can assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
